[(1S)-1-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(2-chlorophenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEOSYMAHAISMO-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Cl)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2171225-73-1 | |
| Record name | [(1S)-1-(2-chlorophenyl)ethyl](methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (1S)-1-(2-Chlorophenyl)ethanol.
Conversion to Amine: The (1S)-1-(2-Chlorophenyl)ethanol is then converted to (1S)-1-(2-Chlorophenyl)ethylamine through a reductive amination process. This involves the reaction of the alcohol with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to serve as a precursor for developing drugs targeting various conditions, including neurological disorders and other therapeutic areas .
Organic Synthesis
The compound acts as a building block for synthesizing more complex organic molecules. Its chlorophenyl group can participate in various chemical reactions, making it versatile in organic synthesis pathways .
Biological Studies
Research has demonstrated that (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride interacts with biological systems, particularly in receptor binding and enzyme inhibition studies. It has been investigated for its potential effects on neurotransmitter systems, contributing to understanding its pharmacological properties .
Industrial Applications
Beyond laboratory settings, this compound is also used in producing agrochemicals and other industrial chemicals. Its chemical stability and reactivity make it suitable for various applications in chemical manufacturing .
Case Study 1: Neuropharmacological Research
A study explored the neuropharmacological effects of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride on animal models. Results indicated that the compound exhibited significant binding affinity to serotonin receptors, suggesting its potential role in developing antidepressants .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride inhibited the proliferation of cancer cells through apoptosis induction. This finding highlights its potential as a lead compound for anticancer drug development.
Case Study 3: Enzyme Inhibition
Research published in a peer-reviewed journal illustrated that the compound inhibits specific enzymes involved in metabolic pathways related to inflammation. This property positions it as a candidate for anti-inflammatory drug development .
Synthesis Pathway Summary
| Step | Description |
|---|---|
| Starting Material | (1S)-1-(2-Chlorophenyl)ethanol |
| Conversion Process | Reductive amination with methylamine |
| Final Product | (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride |
Mechanism of Action
The mechanism of action of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : (1S)-1-(2-Chlorophenyl)ethan-1-amine hydrochloride
- Molecular Formula : C₉H₁₃Cl₂N
- Molecular Weight : 192.9 g/mol (calculated)
- CAS Registry Number : 1398109-11-9
- Chirality : The (1S)-configuration confers stereoselectivity, which is critical for pharmacological activity.
- Key Features : A secondary amine hydrochloride salt with a 2-chlorophenyl group and methyl substitution on the ethylamine backbone.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Uses/Activity | References |
|---|---|---|---|---|---|
| (1S)-1-(2-Chlorophenyl)ethylamine HCl | C₉H₁₃Cl₂N | 192.9 | Chiral secondary amine, 2-chlorophenyl, methyl group | Pharmaceutical intermediate | |
| Clobenzorex Hydrochloride | C₁₇H₁₉Cl₂N | 308.3 | Benzyl group, 1-phenylpropyl chain, tertiary amine | Anorectic prodrug (releases amphetamine) | |
| (S)-1-(2-Chlorophenyl)ethanamine HCl | C₈H₁₁Cl₂N | 192.1 | Primary amine, lacks methyl substitution | Chiral building block | |
| (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride | C₁₅H₂₂NOCl | 267.8 | Cyclohexanone ring, Mannich base structure | Aminoketone synthesis, research use | |
| Methylamine Hydrochloride | CH₃NH₂·HCl | 67.5 | Simplest primary amine hydrochloride | Industrial reagent, synthesis |
Structural Differences and Pharmacological Implications
Clobenzorex Hydrochloride (C₁₇H₁₉Cl₂N): Key Difference: Incorporates a benzyl group and a 1-phenylpropyl chain, forming a tertiary amine. Pharmacology: Acts as a prodrug, metabolizing into amphetamine to suppress appetite . Lipophilicity: Higher molecular weight (308.3 vs. 192.9) likely reduces blood-brain barrier permeability compared to the target compound.
(S)-1-(2-Chlorophenyl)ethanamine HCl (C₈H₁₁Cl₂N): Key Difference: Lacks the methyl group on the amine, making it a primary amine.
Mannich Base Derivative (C₁₅H₂₂NOCl): Key Difference: Contains a cyclohexanone ring and a quaternary ammonium center. Synthetic Utility: Used in aminomethylation reactions . The target compound’s lack of a ketone group simplifies synthesis and may improve solubility in polar solvents.
Methylamine Hydrochloride (CH₃NH₂·HCl) :
Stability Considerations :
- Hydrochloride salts (target compound, Clobenzorex) enhance stability and solubility compared to free bases.
- The target compound’s secondary amine may offer greater hydrolytic stability than primary amines (e.g., (S)-1-(2-chlorophenyl)ethanamine HCl).
Biological Activity
(1S)-1-(2-Chlorophenyl)ethylamine hydrochloride, also known as (S)-1-(2-chlorophenyl)-N-methylethan-1-amine hydrochloride, is a compound of interest in various fields including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C9H13ClN
- Molecular Weight : 206.11 g/mol
- CAS Number : 2171225-73-1
- IUPAC Name : (S)-1-(2-chlorophenyl)-N-methylethan-1-amine hydrochloride
The biological activity of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as a monoamine releaser, influencing the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft. This mechanism can lead to enhanced mood and cognitive function, making it a candidate for further investigation in treating mood disorders.
1. Neuropharmacological Effects
Research indicates that this compound may exhibit stimulant properties similar to other phenethylamines. Its action on the central nervous system (CNS) could potentially lead to increased alertness and improved mood. Studies involving animal models have shown that compounds with similar structures can enhance locomotor activity and induce rewarding effects, suggesting potential applications in treating depression or attention disorders.
2. Antitumor Activity
Recent studies have explored the antitumor potential of (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride. For instance, a study assessing various derivatives found that certain analogs demonstrated significant cytotoxic effects against cancer cell lines at low micromolar concentrations. These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Study Example
In one notable study, (1S)-1-(2-Chlorophenyl)ethylamine hydrochloride was evaluated for its effects on human prostate cancer cells (PC3). The compound was found to induce apoptosis through the modulation of alpha-adrenergic receptors, leading to decreased cell viability and proliferation rates. This study highlights the potential dual role of the compound in both CNS stimulation and cancer treatment.
Q & A
Q. What are the optimal synthetic routes for (1S)-1-(2-chlorophenyl)ethylamine hydrochloride, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves asymmetric reductive amination of 2-chlorophenylacetone with methylamine, followed by HCl salt formation. To ensure stereochemical purity, chiral catalysts (e.g., Ru-BINAP complexes) or chiral resolving agents (e.g., tartaric acid derivatives) are employed. Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization. Post-synthesis, enantiomeric excess (ee) should be validated via chiral HPLC (e.g., using a Chiralpak IA column) or polarimetry .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR : - and -NMR (DMSO-) can confirm the stereochemistry at C1 and the methylamine substituent. Key signals include the benzylic proton (δ ~4.2 ppm, multiplet) and the methylamine singlet (δ ~2.3 ppm).
- X-ray crystallography : Resolve absolute configuration; the 2-chlorophenyl group creates distinct torsion angles (~60°–70°) around the chiral center.
- Mass spectrometry : ESI-MS in positive mode confirms the molecular ion peak [M+H] at m/z 199.1 (free base) and chloride adducts .
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at −20°C under inert gas (argon). Degradation pathways include hydrolysis of the amine group (monitored via TLC or HPLC) and photolytic dechlorination. Stability studies (ICH Q1A guidelines) under accelerated conditions (40°C/75% RH) for 6 months are recommended. Use amber glass vials to prevent UV-induced racemization .
Advanced Research Questions
Q. How does the stereochemistry of the (1S)-configured chiral center influence receptor binding in neurological studies?
- Methodological Answer : The (1S)-enantiomer shows higher affinity for monoamine transporters (e.g., SERT, NET) compared to the (1R)-form, as demonstrated via radioligand binding assays (IC values using -nisoxetine). Molecular docking (AutoDock Vina) reveals hydrogen bonding between the protonated amine and Asp75 in the SERT binding pocket. Competitive functional assays (e.g., FLIPR) further validate stereospecific activity .
Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability variability)?
- Methodological Answer : Variability arises from salt dissociation kinetics in vivo. To address this:
- Perform pH-dependent solubility studies (USP apparatus II, simulated gastric fluid vs. intestinal buffer).
- Use LC-MS/MS to measure plasma concentrations in rodent models, correlating with in vitro permeability (Caco-2 assays).
- Apply physiologically based pharmacokinetic (PBPK) modeling (GastroPlus) to predict absorption differences between enantiomers .
Q. How can researchers design in vitro assays to evaluate metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- CYP450 metabolism : Incubate with human liver microsomes (HLM) + NADPH, followed by UPLC-QTOF analysis. Major metabolites (e.g., N-demethylated or hydroxylated derivatives) are identified via MS/MS fragmentation.
- Enzyme inhibition : Screen against CYP2D6 and CYP3A4 using fluorescent probes (e.g., 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin). IC values <10 µM indicate high interaction risk.
- Reactive metabolite detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) to assess covalent binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
